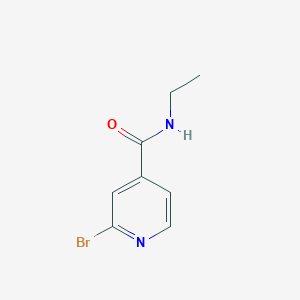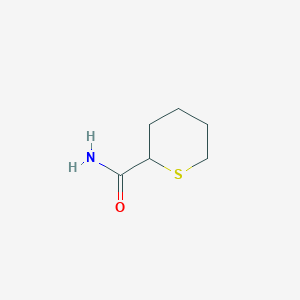
Thiane-2-carboxamide
Overview
Description
Thiane-2-carboxamide is a chemical compound with a sulfur-containing heterocyclic structure. It is part of the thiophene family, which is known for its diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science. The presence of the carboxamide group in its structure makes it a valuable compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
Thiane-2-carboxamide, a derivative of arylcarboxamide, has been identified to target the mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is a transporter protein that plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with MmpL3, inhibiting its function . This interaction disrupts the normal functioning of the mycobacterial cell wall, thereby exhibiting anti-tubercular activity .
Biochemical Pathways
It is known that the compound interferes with the function of mmpl3, a key player in the biosynthesis of the mycobacterial cell wall . This disruption can lead to downstream effects that inhibit the growth and survival of Mycobacterium tuberculosis .
Pharmacokinetics
The compound’s drug-likeness and potential oral bioavailability have been suggested .
Result of Action
The primary result of this compound’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting and inhibiting MmpL3, this compound disrupts the biosynthesis of the mycobacterial cell wall, leading to potent anti-tubercular activity .
Action Environment
It is known that the biosynthesis and accumulation of secondary metabolites in medicinal plants, which could include this compound, are affected by environmental factors such as light .
Biochemical Analysis
Biochemical Properties
Thiane-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The inhibition of these enzymes suggests that this compound could be a potential therapeutic agent for diseases like Alzheimer’s . The molecular interactions of this compound with the active sites of these enzymes have been confirmed through molecular docking simulations .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to impact the cholinergic system by inhibiting AChE and BChE, which are crucial for neurotransmission . This inhibition can lead to changes in cell signaling and gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes like urease, AChE, and BChE, inhibiting their activity . This inhibition disrupts the normal biochemical pathways, leading to changes in cellular processes and gene expression. The molecular docking simulations have provided insights into the binding interactions of this compound with these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound have been studied to understand its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have therapeutic effects, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. At higher doses, this compound can cause toxicity, leading to adverse effects on cellular function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting enzymes like urease, AChE, and BChE . These interactions can lead to changes in the levels of metabolites and the overall metabolic balance within cells. The inhibition of these enzymes disrupts normal metabolic pathways, leading to alterations in cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments . The transport and distribution of this compound are crucial for its efficacy, as they determine the concentration of the compound at the target sites.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its target sites within the cell, where it can exert its effects on enzyme activity, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiane-2-carboxamide can be synthesized through several methods. One common approach involves the condensation reaction of thiophene derivatives with amines. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . These derivatives can then be further modified to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The reaction typically takes place in a solvent such as pyridine at elevated temperatures (around 85°C) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
Types of Reactions: Thiane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Thiane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: this compound derivatives have shown potential as antimicrobial and antioxidant agents.
Medicine: Some derivatives are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
- Thiophene-2-carboxamide
- Indole-2-carboxamide
- Thiazole carboxamide
Comparison: Thiane-2-carboxamide is unique due to its sulfur-containing heterocyclic structure, which imparts distinct electronic and steric properties. Compared to indole-2-carboxamide, which contains a nitrogen atom in the ring, this compound has different reactivity and binding characteristics. Thiazole carboxamide, on the other hand, contains both sulfur and nitrogen atoms, offering a different set of chemical properties and applications .
Properties
IUPAC Name |
thiane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNOTRQEQCOECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


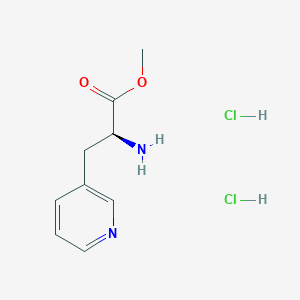
![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)
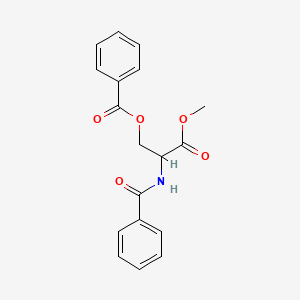
![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373099.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide](/img/structure/B1373102.png)
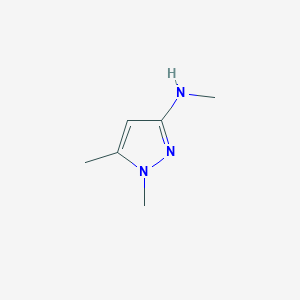

![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)
![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)
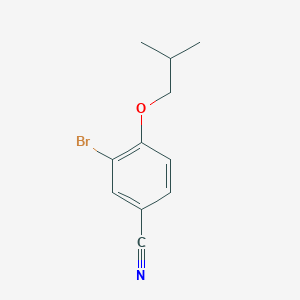
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1373112.png)
